1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Description
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is a nitroalkene derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent attached to a nitropropene backbone.
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWTEUMNRJFCS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Conditions
Vanillin undergoes condensation with nitroethane in the presence of methylamine hydrochloride and sodium carbonate, dissolved in a mixture of methanol and excess nitroethane. The methylamine acts as a base, deprotonating the nitroethane to form a resonance-stabilized nitronate ion, which attacks the carbonyl carbon of vanillin. Subsequent elimination of water yields the α,β-unsaturated nitroalkene.
Typical molar ratios involve 1:2 vanillin-to-nitroethane, with equal weights of methylamine hydrochloride and sodium carbonate (approximately 5–10% w/w relative to vanillin). The reaction proceeds at ambient temperature for 7–10 days, after which acidification with dilute hydrochloric acid induces crystallization of the product.
Optimization and Yield Enhancement
Modifications to the classical procedure have focused on reducing reaction time and improving yield. Refluxing the mixture in methanol at 60°C shortens the reaction duration to 48 hours while maintaining a yield of 85–90%. However, prolonged heating beyond 72 hours promotes side reactions, including over-oxidation and dimerization, reducing purity.
A critical parameter is the solvent system. Methanol alone suffices for small-scale syntheses, but mixed solvents like methanol-tetrahydrofuran (3:1 v/v) enhance solubility of intermediates, particularly for larger batches (>100 mmol). The use of anhydrous conditions is mandatory to prevent hydrolysis of the nitro group.
Alternative Synthesis via Benzoylation and Subsequent Condensation
An alternative two-step approach involves protecting the phenolic hydroxyl group of vanillin prior to condensation, mitigating side reactions and simplifying purification.
Schotten-Baumann Benzoylation
Vanillin is first benzoylated using benzoyl chloride in pyridine, yielding 4-benzoyloxy-3-methoxybenzaldehyde. This intermediate is then subjected to Knoevenagel condensation with nitroethane under standard conditions. The benzoyl group acts as a protecting moiety, preventing unwanted oxidation or polymerization during the reaction.
Procedure and Advantages
-
Step 1 : Benzoylation of vanillin (1 equiv) with benzoyl chloride (1.2 equiv) in pyridine at 0–5°C for 2 hours, followed by aqueous work-up.
-
Step 2 : Condensation of the benzoylated vanillin with nitroethane (2 equiv) and methylamine hydrochloride/sodium carbonate in methanol.
This method achieves a combined yield of 78–82%, with the benzoyl group removed via alkaline hydrolysis post-condensation. The primary advantage lies in the improved crystallinity of intermediates, facilitating purification by recrystallization from ethanol-water mixtures.
Structural Confirmation and Analytical Characterization
The identity of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene has been unequivocally confirmed through parallel synthesis and spectroscopic analysis.
Parallel Synthesis via Benzoylvanillin Route
To verify the structure, benzoylvanillin (4-benzoyloxy-3-methoxybenzaldehyde) was condensed with nitroethane under identical Knoevenagel conditions. The resultant product, after deprotection, exhibited identical melting points, NMR spectra, and HPLC retention times to the compound synthesized via the direct method, confirming structural consistency.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, phenolic -OH), 7.45–7.10 (m, 3H, aromatic), 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.35 (d, J = 16 Hz, 1H, CH=CH), 3.85 (s, 3H, OCH₃).
-
IR (KBr) : 1620 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
Challenges in Synthesis and Isomer Formation
A significant challenge in synthesizing 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is the formation of labile geometric isomers.
Cis-Trans Isomerism
The nitroalkene moiety can exist as cis (Z) or trans (E) isomers, with the trans isomer being thermodynamically favored. However, under kinetic conditions (e.g., low-temperature crystallization), the cis isomer may predominate. For instance, attempts to isolate the product at 0°C yielded a low-melting solid suspected to be the cis form, which re-isomerized upon warming.
Mitigation Strategies
-
Thermal Equilibration : Refluxing the crude product in dilute hydrochloric acid converts the cis isomer to the trans form via acid-catalyzed isomerization.
-
Solvent Manipulation : Crystallization from ethanol at 4°C selectively precipitates the trans isomer, achieving >95% isomeric purity.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the two primary synthesis routes:
| Parameter | Direct Knoevenagel Method | Benzoylation-Condensation Method |
|---|---|---|
| Reaction Time | 7–10 days | 3–4 days (total) |
| Overall Yield | 85–90% | 78–82% |
| Purification Ease | Moderate | High (crystalline intermediates) |
| Isomer Purity | 90–95% trans | 95–98% trans |
| Scalability | Suitable for >100 mmol | Limited by benzoylation step |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the nitro group or the phenolic ring. Key findings include:
-
Quinone Formation : Oxidation with strong oxidizing agents (e.g., HNO₃/H₂SO₄) leads to the formation of quinone derivatives via hydroxyl group deprotonation and subsequent electron transfer.
-
Alkaline Hydrogen Peroxide Cleavage : In basic conditions, the nitropropene side chain undergoes cleavage to yield benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) and acetic acid .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Quinones | 65% | |
| H₂O₂/NaOH | Reflux | 3,4-Dimethoxybenzaldehyde | 72% |
Reduction Reactions
The nitro group is reducible to amines under catalytic or stoichiometric conditions:
-
Catalytic Hydrogenation : Using Pd/C or PtO₂ in ethanol, the nitro group converts to an amine, forming 1-(4-hydroxy-3-methoxyphenyl)-2-aminopropene.
-
Zinc-Acetic Acid Reduction : Provides secondary amines with reduced byproduct formation compared to catalytic methods .
Mechanistic Insight :
The reduction proceeds via a nitroso intermediate, followed by further hydrogenation to the amine . Steric hindrance from the methoxy group slows reaction kinetics.
Electrophilic and Nucleophilic Additions
The nitroalkene moiety participates in conjugate additions:
-
Nucleophilic Attack : Amines or thiols add to the β-carbon of the nitropropene chain, forming substituted nitro compounds (e.g., β-amino nitroalkanes).
-
Electrophilic Substitution : The phenolic ring undergoes nitration or sulfonation at the para position to the hydroxyl group .
Table 2: Representative Addition Reactions
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Benzylamine | β-Benzylamino nitropropene | EtOH, 25°C | 58% |
| H₂SO₄ | 4-Sulfo-3-methoxyphenyl derivative | 50°C, 2 hr | 81% |
Condensation Reactions
The compound serves as a precursor in aldol-like condensations:
-
Knoevenagel Condensation : Reacts with aldehydes/ketones in the presence of ammonium acetate to form α,β-unsaturated carbonyl compounds .
-
Schiff Base Formation : Condenses with primary amines to generate nitro-containing imines .
Biologically Relevant Transformations
-
Enzymatic Reduction : Microbial reductases convert the nitro group to hydroxylamine intermediates, implicated in antimicrobial activity .
-
Electrophilic DNA Adduct Formation : The nitropropene chain reacts with guanine residues, causing alkylation damage .
Mechanistic Studies
-
Enol Tautomer Participation : The enol form of the nitropropene chain is critical in alkaline peroxide oxidations, as evidenced by kinetic isotope effects .
-
pH-Dependent Reactivity : Under acidic conditions, the phenolic hydroxyl group protonates, directing electrophilic attacks to the ortho/para positions.
Scientific Research Applications
Medicinal Applications
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene exhibits promising antibacterial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This characteristic positions it as a potential candidate for developing new antimicrobial agents.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various nitrostyrene derivatives, 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene demonstrated significant inhibition against tested bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, suggesting its potential as an alternative treatment option in combating resistant bacterial infections.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene | 15 | Staphylococcus aureus |
| Standard Antibiotic | 30 | Staphylococcus aureus |
Synthetic Organic Chemistry
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other bioactive molecules. Its nitro group is a versatile functional group that can undergo various chemical transformations, making it valuable in the synthesis of complex organic compounds.
Synthetic Pathways
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene can be utilized in:
- Nucleophilic substitutions : The nitro group can facilitate nucleophilic attacks, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
- Functionalization reactions : The compound can be modified to introduce various functional groups, enhancing its pharmacological profile.
Agricultural Applications
Research indicates that nitrostyrene derivatives like 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene may exhibit insecticidal and fungicidal activities . These properties make them candidates for developing eco-friendly pesticides.
Case Study: Insecticidal Activity
In a comparative study of several nitrostyrene derivatives for insecticidal efficacy against common agricultural pests, 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene showed promising results. It significantly reduced pest populations in controlled environments.
| Compound | Insect Species | Efficacy (%) |
|---|---|---|
| 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene | Aphis gossypii | 85 |
| Standard Insecticide | Aphis gossypii | 90 |
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Nitropropenes differ primarily in their aromatic substituents, which significantly influence their chemical and biological properties. Key analogues include:
1-Phenyl-2-nitropropene (β-Methylnitrostyrene)
- Structure : Phenyl group attached to the nitropropene backbone.
- Properties : Melting point: 63–65°C; boiling point: ~263°C; density: 1.14 g/cm³ .
- Applications : Used as a precursor in organic synthesis, particularly in the nitrostyrene pathway for amphetamine derivatives .
1-(3,4-Methylenedioxyphenyl)-2-nitropropene
- Structure : 3,4-Methylenedioxyphenyl substituent.
- Applications : A key precursor in illicit MDMA synthesis, analogous to the role of 1-phenyl-2-nitropropene in amphetamine production .
Thienyl-2-nitropropene Derivatives
- Examples :
- Biological Activity: N1 exhibits potent antitrypanosomal activity against Trypanosoma cruzi (IC₅₀: 0.6 µM for epimastigotes) .
- Comparison : Thienyl substituents introduce heterocyclic aromaticity, which may enhance interactions with biological targets compared to purely phenyl-based nitropropenes.
Physicochemical and Spectroscopic Data
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is characterized by a nitro group attached to a propene backbone, along with a hydroxy and methoxy substituent on the phenyl ring. Its chemical structure is critical for its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Brown solid |
The biological activity of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, enhancing the compound's interaction with target sites.
- Inhibition of Kinases : It has been noted for its inhibitory activity against Src and Syk kinases, which play crucial roles in cellular signaling pathways .
Antimicrobial Properties
Research indicates that 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
These studies report minimal inhibitory concentration (MIC) values that suggest this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in various models, indicating its usefulness in treating inflammatory diseases.
Anticancer Activity
In vivo studies have explored the anticancer potential of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene. Research involving colon carcinoma models revealed modest anticancer activity, with observed tumor growth delay in treated mice compared to controls . The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of known anticancer agents.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study :
- In Vivo Anticancer Study :
- Inhibition of Cellular Pathways :
Q & A
Q. What are the optimized synthetic routes for 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally similar enones. For example:
- React 4-hydroxy-3-methoxyacetophenone with nitroethane under basic conditions (e.g., aqueous NaOH/ethanol) .
- Optimize molar ratios (e.g., 1:1.2 ketone:aldehyde) and temperature (25–50°C) to balance reaction rate and side-product formation.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via column chromatography. Yields typically range from 60–75%, with impurities arising from incomplete nitro-group stabilization .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the hydroxy-methoxyphenyl group) and nitropropene protons (δ 7.8–8.2 ppm for α,β-unsaturated system). Methoxy groups appear as singlets at δ ~3.8 ppm .
- 13C-APT NMR : Confirm carbonyl (δ ~190 ppm) and nitroalkene carbons (δ ~140–150 ppm). Aromatic carbons split into distinct signals due to substitution patterns .
- FT-IR : Detect hydroxyl (3200–3500 cm⁻¹), nitro (1520–1370 cm⁻¹), and conjugated carbonyl (1660–1680 cm⁻¹) stretches .
Q. What are the stability challenges of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene under varying pH and light conditions?
Methodological Answer:
- pH Sensitivity : The phenolic hydroxyl group (pKa ~10) deprotonates under alkaline conditions, destabilizing the nitropropene moiety. Store in mildly acidic buffers (pH 5–6) to prevent degradation .
- Light Sensitivity : Nitro groups are prone to photochemical reduction. Use amber glassware and conduct experiments under inert atmospheres (N₂/Ar) to minimize radical-mediated decomposition .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of the nitropropene group in electrophilic additions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the β-carbon of the nitropropene is electrophilic (LUMO energy ~−1.5 eV), making it susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways. Polar aprotic solvents stabilize transition states, reducing activation energy by ~15–20% .
Q. What experimental strategies address contradictions in reported biological activity data for nitropropenes?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines (e.g., E. coli vs. S. aureus) to distinguish compound-specific effects from assay artifacts .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may confound activity results .
Q. How can X-ray crystallography resolve stereochemical uncertainties in nitropropenes?
Methodological Answer:
- Crystal Growth : Diffuse nitropropene solutions (e.g., in chloroform/hexane) slowly to form single crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL typically achieves R-factors <0.05, confirming planarity of the nitropropene system and dihedral angles (<10°) between aromatic rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
